2-Bromo-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)benzamide
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Overview
Description
2-Bromo-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a bromine atom, a dimethylphenyl group, and a thiophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)benzamide typically involves the following steps:
Amidation: The formation of the amide bond is carried out by reacting the brominated benzoyl chloride with 3,5-dimethylaniline and 2,3-dihydrothiophene-1,1-dioxide under appropriate conditions, such as using a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the carbonyl group, resulting in debromination or reduction to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium azide (NaN3), potassium cyanide (KCN).
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Benzamides: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for targeting specific diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The bromine atom and the thiophenyl group may play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-phenylbenzamide: Lacks the dimethyl and thiophenyl groups.
N-(3,5-Dimethylphenyl)benzamide: Lacks the bromine and thiophenyl groups.
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)benzamide: Lacks the bromine and dimethylphenyl groups.
Uniqueness
2-Bromo-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)benzamide is unique due to the combination of the bromine atom, dimethylphenyl group, and thiophenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18BrNO3S |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
2-bromo-N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide |
InChI |
InChI=1S/C19H18BrNO3S/c1-13-9-14(2)11-16(10-13)21(15-7-8-25(23,24)12-15)19(22)17-5-3-4-6-18(17)20/h3-11,15H,12H2,1-2H3 |
InChI Key |
OYPQCUKOGUKKQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3Br)C |
Origin of Product |
United States |
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